Unique SAM-Competitive Binding Mode Distinct from Substrate-Competitive PRMT5 Inhibitors
DS-437 is a SAM-competitive inhibitor that occupies the cofactor-binding site of PRMT5 [1]. In contrast, GSK3326595 and EPZ015666 are substrate-competitive inhibitors that bind the peptide-substrate pocket [2]. JNJ-64619178, while also SAM-mimetic, binds simultaneously to both the SAM and substrate pockets with pseudo-irreversible kinetics, differing from the reversible SAM-competitive mechanism of DS-437 [3]. This mechanistic distinction is critical for experimental design: substrate-competitive inhibitors cannot directly probe the cofactor site or assess SAM-dependent regulation of PRMT5 activity.
| Evidence Dimension | Inhibitor binding mode / mechanism of action |
|---|---|
| Target Compound Data | SAM-competitive; occupies PRMT5 cofactor-binding site |
| Comparator Or Baseline | GSK3326595: substrate-competitive (SAM-uncompetitive, peptide-competitive); EPZ015666: substrate-competitive; JNJ-64619178: SAM-mimetic with dual-pocket binding and pseudo-irreversible kinetics |
| Quantified Difference | Mechanistic class difference: DS-437 is the only documented SAM-competitive PRMT5 inhibitor among the comparators [4] |
| Conditions | Based on published co-crystal structures and biochemical mechanism-of-action studies |
Why This Matters
Procurement of a SAM-competitive PRMT5 inhibitor is essential for experiments designed to interrogate cofactor-site pharmacology or to differentiate SAM-dependent versus substrate-dependent mechanisms of PRMT5 regulation.
- [1] Smil, D., Eram, M. S., Li, F., Kennedy, S., Szewczyk, M. M., Brown, P. J., ... & Vedadi, M. (2015). Discovery of a dual PRMT5–PRMT7 inhibitor. ACS Medicinal Chemistry Letters, 6(4), 408-412. DOI: 10.1021/ml500467h View Source
- [2] 2026 Spring International Convention of The Pharmaceutical Society of Korea. GSK3326595 and EPZ015666 act as substrate-competitive inhibitors, whereas JNJ64619178 and LLY-283 function as dual-competitive inhibitors. Conference abstract. View Source
- [3] Brehmer, D., et al. (2021). Discovery and pharmacological characterization of JNJ-64619178, a novel small-molecule inhibitor of PRMT5 with potent antitumor activity. Molecular Cancer Therapeutics. DOI: 10.1158/1535-7163.MCT-20-0367 View Source
- [4] Chemical Probes Portal. Probe DS-437: currently the only documented SAM-competitive inhibitor of PRMT5. Retrieved 2026. View Source
